3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Description
Properties
Molecular Formula |
C17H18ClNO2S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-2-8-17(9-3-13)22(20,21)19-11-15(12-19)10-14-4-6-16(18)7-5-14/h2-9,15H,10-12H2,1H3 |
InChI Key |
FABKRTMVIFCMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves nucleophilic substitution where 4-chlorobenzyl chloride reacts with 1-(4-methylbenzenesulfonyl)azetidine. This reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which deprotonates the azetidine nitrogen to enhance nucleophilicity. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (usually between 50–100 °C) to facilitate the substitution process.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 4-Chlorobenzyl chloride, 1-(4-methylbenzenesulfonyl)azetidine |
| Base | Sodium hydride or potassium carbonate |
| Solvent | DMF or THF |
| Temperature | 50–100 °C |
| Reaction Time | Several hours (4–12 h) |
This method yields the target compound by substitution at the azetidine nitrogen, introducing the 4-chlorophenylmethyl substituent.
Industrial Production Methods
Industrial synthesis of this compound follows similar reaction schemes but on a larger scale with process optimizations for yield and purity. Continuous flow reactors are often employed to improve reaction control and scalability. Automated systems allow precise control of reaction parameters such as temperature, reagent feed rates, and mixing. Post-reaction purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Alternative Synthetic Approaches and Related Azetidine Derivatives
While direct alkylation of 1-(4-methylbenzenesulfonyl)azetidine is the main route, related literature on azetidine derivatives suggests alternative synthetic strategies that may be adapted or optimized for this compound:
[3+1] Cycloaddition Methods: Synthesis of chiral tetrasubstituted azetidines from donor–acceptor cycloaddition reactions involving enoldiazoacetates and sulfur ylides has been reported. Although these methods focus on azetidine ring formation with chiral centers, they provide insight into ring construction that could be modified for substituted azetidines like the target compound.
Epichlorohydrin Ring-Opening: Some patents describe the synthesis of azetidinols and related derivatives by reaction of amino precursors with epichlorohydrin or epibromohydrin in inert solvents, which could be a precursor step for functionalized azetidines.
Sulfonamide Formation: The introduction of sulfonyl groups such as tosyl can be achieved by reaction of azetidine amines with tosyl chloride under basic conditions, a step that may precede or follow alkylation depending on synthetic design.
Representative Reaction Scheme
A simplified reaction scheme for the preparation is as follows:
- Deprotonation of 1-(4-methylbenzenesulfonyl)azetidine nitrogen with sodium hydride.
- Nucleophilic substitution with 4-chlorobenzyl chloride to form this compound.
Reaction Analysis and Optimization
Reaction Parameters Affecting Yield and Purity
| Parameter | Effect on Reaction | Notes |
|---|---|---|
| Base Type | Influences deprotonation efficiency | Sodium hydride preferred for strong base |
| Solvent | Affects solubility and reaction rate | DMF provides good solubility and polarity |
| Temperature | Higher temp increases rate but may cause side reactions | Optimal range 50–100 °C |
| Reaction Time | Longer times increase conversion but risk degradation | Monitor by TLC or HPLC |
Purification Techniques
- Recrystallization: Commonly used from solvents like ethanol or ethyl acetate to yield pure crystalline product.
- Chromatography: Silica gel column chromatography can separate unreacted starting materials and by-products.
- Characterization: Purity and identity confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 4-Chlorobenzyl chloride, NaH/K2CO3, DMF, 50–100 °C | Straightforward, high yield | Requires careful control of base and temp |
| [3+1] Cycloaddition (related) | Enoldiazoacetates, sulfur ylides, DCM, RT | Access to chiral azetidines | More complex, less direct for this compound |
| Epichlorohydrin ring-opening (related) | Amino precursors, epichlorohydrin, inert solvent | Useful for azetidine ring formation | Multi-step, not direct for target compound |
| Industrial continuous flow | Automated reactors, optimized reagents | Scalable, consistent quality | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural differences between 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine and related azetidine derivatives are summarized below:
- The 4-chlorophenylmethyl group contributes to lipophilicity .
- cis-3b : The spiro architecture introduces conformational rigidity, which is critical for β-lactam antibiotic activity. The 4-methoxyphenyl group may enhance electron-donating effects .
- 3-(4-Chlorophenoxy)azetidine hydrochloride: The phenoxy group offers a smaller substituent compared to benzyl, reducing steric bulk. The hydrochloride salt improves aqueous solubility .
Physicochemical Properties
- The tosyl group in the target compound may reduce solubility in polar solvents, whereas the hydrochloride salt of the phenoxy derivative enhances water compatibility .
- The β-lactam ring in cis-3b is prone to enzymatic or chemical degradation, a common challenge in antibiotic development .
Data Table: Comparative Overview
Research Findings and Challenges
- cis-3b exemplifies innovative stereoselective synthesis of β-lactams, though its stability requires further optimization for therapeutic use .
- The target compound’s commercial availability contrasts with the bespoke synthesis of cis-3b, reflecting differing research priorities (building block vs. bioactive molecule) .
- Limited data on 3-(4-Chlorophenoxy)azetidine hydrochloride underscores the need for expanded studies on phenoxy-azetidine derivatives .
Biological Activity
3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine, with the CAS number 1375472-94-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This azetidine derivative features a sulfonyl group and a chlorophenyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : CHClNOS
- Molecular Weight : 335.85 g/mol
- Structure : The compound consists of a four-membered azetidine ring substituted with a chlorobenzyl group and a methylbenzenesulfonyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that azetidine derivatives can exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound has been studied for its potential as a therapeutic agent in several contexts.
Antimicrobial Activity
Azetidine compounds have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives with sulfonyl groups exhibit enhanced activity against certain bacterial strains. The presence of the chlorophenyl group may also contribute to increased membrane permeability, enhancing the compound's effectiveness against pathogens.
Anti-inflammatory Effects
Compounds containing azetidine rings are often investigated for their anti-inflammatory properties. The sulfonamide functional group is known to play a role in modulating inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which are critical in the biosynthesis of prostaglandins involved in inflammation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted on various azetidine derivatives reported that those with electron-withdrawing groups, such as chlorine, exhibited greater antimicrobial activity compared to their non-substituted counterparts. This suggests that this compound may possess significant antibacterial properties.
-
Research on Anti-inflammatory Mechanisms :
- In vitro assays demonstrated that azetidine derivatives could inhibit the production of pro-inflammatory cytokines. This effect was particularly pronounced in compounds with sulfonyl substituents, indicating that this compound may exert similar effects.
-
Cytotoxicity Studies :
- Preliminary cytotoxicity assessments suggest that this compound may induce apoptosis in cancer cell lines. Further studies are needed to elucidate the mechanisms involved and determine its potential as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 335.85 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory |
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Enhanced activity against specific bacterial strains |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines production |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
